ZM241385 - 139180-30-6

ZM241385

Catalog Number: EVT-287104
CAS Number: 139180-30-6
Molecular Formula: C16H15N7O2
Molecular Weight: 337.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[2-[[7-amino-2-(2-furanyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol is a diamino-1,3,5-triazine.
Overview

ZM241385 is a selective antagonist of the human adenosine A2A receptor, a member of the G protein-coupled receptor family. This compound has gained significant attention due to its potential therapeutic applications in various conditions, including neurodegenerative diseases and cancer. ZM241385 is recognized for its high affinity and selectivity for the adenosine A2A receptor, making it a valuable tool in pharmacological research.

Source and Classification

ZM241385 was originally synthesized by researchers as part of efforts to develop selective adenosine A2A receptor antagonists. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines and has been extensively studied for its binding properties and biological effects. Its structural classification allows it to interact specifically with the adenosine A2A receptor, distinguishing it from other receptor subtypes.

Synthesis Analysis

The synthesis of ZM241385 involves several key steps, starting from commercially available 2-furanhydrazide. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial reactions involve the conversion of 2-furanhydrazide into various intermediates through oxidation and substitution reactions.
  2. Cyclization: Subsequent cyclization reactions lead to the formation of the triazolo[1,5-a]pyrimidine core structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

The detailed synthetic pathway has been documented in various studies, highlighting modifications that optimize yield and purity .

Molecular Structure Analysis

ZM241385 has a well-defined molecular structure characterized by its triazolo[1,5-a]pyrimidine framework. The molecular formula is C10H12N4O, and its molecular weight is approximately 204.23 g/mol.

  • Crystal Structure: The high-resolution crystal structure of ZM241385 co-crystallized with the adenosine A2A receptor provides insights into its binding mode and interaction with receptor sites . This structural data is crucial for understanding the specificity and potency of ZM241385 as an antagonist.
Chemical Reactions Analysis

The chemical reactivity of ZM241385 primarily involves interactions with the adenosine A2A receptor. Key reactions include:

  1. Binding Affinity: ZM241385 exhibits a high binding affinity (Ki values) for the adenosine A2A receptor, often measured using radiolabeled ligands in competitive binding assays.
  2. Kinetic Studies: Kinetic parameters such as association and dissociation rates have been studied extensively to understand how quickly ZM241385 binds to and dissociates from the receptor .

The compound's ability to form stable complexes with the receptor is critical for its function as an antagonist.

Mechanism of Action

ZM241385 acts by selectively blocking the adenosine A2A receptor, thereby inhibiting its natural ligand's effects. The mechanism can be summarized as follows:

  1. Receptor Binding: Upon administration, ZM241385 binds to the adenosine A2A receptor at specific sites, preventing adenosine from activating this receptor subtype.
  2. Signal Transduction Inhibition: By blocking this pathway, ZM241385 alters downstream signaling processes associated with neurotransmission and other physiological responses .

This mechanism underlies its potential therapeutic effects in conditions like Parkinson's disease and cancer immunotherapy.

Physical and Chemical Properties Analysis

The physical properties of ZM241385 include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but sparingly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • Melting Point: Reported melting points vary slightly based on purity but are generally around 170-175 °C.
  • pKa Values: Relevant pKa values indicate ionization states that affect solubility and binding characteristics .
Applications

ZM241385 has several scientific applications:

  1. Pharmacological Research: It serves as a critical tool for studying adenosine A2A receptor functions and their implications in various diseases.
  2. Therapeutic Development: Due to its selective antagonistic properties, it is being explored for potential treatments in neurodegenerative disorders such as Parkinson's disease and for enhancing immune responses in cancer therapy .
  3. Drug Design Studies: The insights gained from ZM241385’s structure and function contribute to ongoing drug design efforts aimed at developing new therapeutic agents targeting adenosine receptors.
Structural Characterization & Molecular Interactions of ZM241385

X-ray Crystallographic Analysis of ZM241385-A2A Receptor Complexes

ZM241385, a triazolotriazine derivative, forms high-affinity complexes with the adenosine A₂A receptor (A₂AR), enabling detailed structural characterization via X-ray crystallography. Crystals of the thermostabilized A₂A receptor (A₂A-StaR²-b RIL562) bound to ZM241385 diffract to resolutions of 1.8–2.1 Å in the orthorhombic spacegroup C222₁. These structures reveal that ZM241385 occupies the orthosteric binding site, with its triazolotriazine core forming π-stacking interactions with Phe168^(ECL2) and hydrogen bonds with Glu169^(ECL2) and Asn253^(6.55) (Ballesteros-Weinstein numbering) [1] [7]. The ligand's furan group projects into a subpocket lined by transmembrane helices 3 (TM3), 5 (TM5), and 6 (TM6), engaging in hydrophobic contacts with Val84^(3.32), Leu85^(3.33), and Ile274^(7.39). The in meso soaking method demonstrates that ZM241385 displaces low-affinity carrier ligands (e.g., theophylline) without perturbing crystal packing, enabling efficient co-structure determination [1].

A defining feature of ZM241385-bound structures is the "ionic lock" between Arg102^(3.50) of the DRY motif and Glu228^(6.30), stabilizing the receptor's inactive conformation. This lock prevents outward movement of TM6, a prerequisite for G-protein coupling [7] [8]. Comparative analysis shows an all-atom RMSD of 0.074 Å between ZM241385-bound structures obtained via soaking versus traditional co-crystallization, confirming methodological robustness [1].

Table 1: Key Interactions in ZM241385-A₂AR Crystal Structures

ResidueInteraction TypeStructural Role
Phe168^(ECL2)π-StackingAnchors triazolotriazine core
Glu169^(ECL2)H-bondBinds triazolotriazine N7 amine
Asn253^(6.55)H-bondContacts furan oxygen
Val84^(3.32)HydrophobicStabilizes furan orientation
Arg102^(3.50)-Glu228^(6.30)Salt bridge (ionic lock)Maintains inactive conformation

Ligand Binding Pocket Dynamics in Inactive-State A₂A Receptor Conformations

Molecular dynamics (MD) simulations of ZM241385 dissociation reveal a multistep pathway governed by residues beyond the static crystallographic binding site. TAMD (temperature-accelerated MD) simulations identify "gating residues" that regulate ligand egress:

  • Bottleneck 1: Extracellular loops ECL2 and ECL3 form an initial barrier. Glu169^(ECL2) and His264^(ECL3) salt bridge disruption accelerates dissociation [4].
  • Bottleneck 2: A hydrophobic cluster (Ile66^(2.63), Ser67^(2.64), Leu267^(7.32)) controls access to the bulk solvent. Mutations here (e.g., I66A, L267A) reduce off-rates by 40–60% [4].

Mutagenesis studies corroborate computational predictions:

  • E169Q, T256A, H264A mutants: Increase dissociation rates (koff) by 3–5-fold but minimally alter affinity (KD), indicating kinetic selectivity [4].
  • K153A, L267A mutants: Decrease koff by 2–3-fold, suggesting stabilization of transient binding intermediates [4].

These dynamics contrast with xanthine antagonists (e.g., caffeine), which exhibit faster dissociation due to fewer contacts with ECL2 and TM6 [1] [5].

Table 2: Residues Modulating ZM241385 Dissociation Kinetics

Residue Mutationkoff ChangeAffinity (KD) ImpactRole in Pathway
E169Q^(ECL2)↑ 5-foldMinimalDisrupts ECL2-TM6 tether
T256A^(6.58)↑ 3.8-foldMinimalWeakens polar furan contact
H264A^(ECL3)↑ 4.2-foldMinimalDestabilizes ECL3 conformation
I66A^(2.63)↓ 2.5-foldMinimalEnhances hydrophobic trapping
L267A^(7.32)↓ 3.1-foldMinimalStabilizes TM7 bottleneck

Role of Extracellular Loops in ZM241385 Binding Specificity

ECL2 is pivotal for ZM241385’s A₂AR selectivity. Its β-hairpin structure positions Glu169 to form a salt bridge with His264^(ECL3), creating a "lid" over the binding pocket. This lid is absent in A₁ and A₃ adenosine receptors, explaining ZM241385’s >10,000-fold selectivity for A₂AR over A₃AR [4] [8]. Key ECL2 contributions include:

  • Glu169: Direct H-bond to ZM241385’s triazolotriazine N7 amine (bond length: 2.8 Å). Mutation to Gln reduces affinity 100-fold [1] [7].
  • Phe168: π-stacking with the triazolotriazine core. Its displacement in A₁AR (replaced by Leu) abolishes high-affinity binding [5] [10].

ECL3 residue His264^(7.29) further stabilizes the complex via:

  • A water-mediated H-bond to ZM241385’s phenol group.
  • Coordination with Glu169^(ECL2), contracting the binding pocket entrance [4].

This ECL2-ECL3 interplay excludes bulkier antagonists like SCH-58261, which lacks the furan moiety and shows 5 μM affinity at A₂BR due to reduced loop complementarity [8].

Comparative Structural Insights: ZM241385 vs. Xanthine-Based Antagonists

ZM241385 and xanthines (e.g., theophylline, caffeine) share antagonism but diverge in binding topology, kinetics, and selectivity:

Binding Site Topology

  • ZM241385: Binds deep in the orthosteric site, spanning subpockets near TM3, TM6, and TM7. Its triazolotriazine core engages Phe168^(ECL2) and Asn253^(6.55), while the furan group contacts Val84^(3.32) [1] [7].
  • Xanthines (e.g., theophylline): Occupy a shallower site near TM6 and TM7. The xanthine core H-bonds with Asn253^(6.55) but lacks interactions with ECL2, reducing burial depth by 2.5 Å [5] [10].

Affinity and Kinetics

  • ZM241385: Ki = 1.9 nM; slow dissociation (t1/2 >60 min) due to extensive contacts [6] [8].
  • Caffeine: Ki = 8,200 nM; rapid dissociation (t1/2 <2 min) due to minimal subpocket engagement [5] [7].

Selectivity

ZM241385’s 4-hydroxyphenethylamine group confers A₂AR/A₂BR cross-reactivity (Ki(A₂BR) = 50 nM), whereas SCH-58261 (xanthine derivative) achieves >500-fold A₂AR selectivity by omitting this motif [8].

Table 3: Structural and Pharmacological Comparison of A₂AR Antagonists

PropertyZM241385TheophyllineCaffeine
Chemical ClassTriazolotriazineXanthineXanthine
A₂AR Ki1.9 nM [8]8,000 nM [5]8,200 nM [5]
A₁AR Selectivity134-fold [8]10-fold [5]4-fold [5]
Key InteractionsPhe168^(ECL2), Glu169^(ECL2), Asn253^(6.55)Asn253^(6.55), His250^(6.52)Asn253^(6.55), Leu249^(6.51)
Dissociation t1/2>60 min [6]~5 min [1]<2 min [5]

These distinctions underscore ZM241385’s utility in elucidating A₂AR-selective drug design principles. Its extended interactions with ECL2 and subpockets inaccessible to xanthines enable high-affinity, prolonged target engagement [1] [10].

Properties

CAS Number

139180-30-6

Product Name

ZM241385

IUPAC Name

4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]phenol

Molecular Formula

C16H15N7O2

Molecular Weight

337.34 g/mol

InChI

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)

InChI Key

PWTBZOIUWZOPFT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-(7-amino-2-(2-furyl)-(1,2,4)triazolo(2,3-a)-(1,3,5)triazin-5-yl-amino)ethyl)phenol
ZM 241385
ZM-241385
ZM241385

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N

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